molecular formula C13H16O2 B3055201 Ethyl 3-methyl-2-phenylbut-2-enoate CAS No. 6335-78-0

Ethyl 3-methyl-2-phenylbut-2-enoate

Cat. No.: B3055201
CAS No.: 6335-78-0
M. Wt: 204.26 g/mol
InChI Key: XCOMMVMHCUNDKB-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-phenylbut-2-enoate is an organic compound with the molecular formula C13H16O2. It is a derivative of cinnamic acid and is known for its pleasant aroma, often used in the fragrance and flavor industry. This compound is also referred to as ethyl trans-β-methylcinnamate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-2-phenylbut-2-enoate can be synthesized through various methods. One common method involves the esterification of 3-methyl-2-phenylbut-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 3-methyl-2-phenylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.

    Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-phenylbut-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Ethyl cinnamate
  • Ethyl 3-phenylpropanoate
  • Ethyl 2-phenylbutanoate

Comparison: Ethyl 3-methyl-2-phenylbut-2-enoate is unique due to the presence of a methyl group on the but-2-enoate backbone, which can influence its reactivity and physical properties. Compared to ethyl cinnamate, it has a slightly different aroma profile and may exhibit different biological activities. Ethyl 3-phenylpropanoate and ethyl 2-phenylbutanoate lack the double bond present in this compound, resulting in different chemical behaviors .

Properties

IUPAC Name

ethyl 3-methyl-2-phenylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)12(10(2)3)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOMMVMHCUNDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979490
Record name Ethyl 3-methyl-2-phenylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6335-78-0
Record name NSC38816
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-methyl-2-phenylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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